molecular formula C11H15BrO2 B110536 3-Bromoadamantane-1-carboxylic acid CAS No. 21816-08-0

3-Bromoadamantane-1-carboxylic acid

Cat. No. B110536
CAS No.: 21816-08-0
M. Wt: 259.14 g/mol
InChI Key: DJUDQBVINJIMFO-UHFFFAOYSA-N
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Patent
US07875639B2

Procedure details

To a mixture of potassium hydroxide (130 mg, 2.0 mmol) and potassium permanganate (350 mg, 2.2 mmol) in H2O (10 mL) at 50° C. was added 3-bromo-adamantane-1-carboxylic acid (512 mg, 2.0 mmol). The reaction mixture was heated at 98° C. for 18 hours. After cooling to ambient temperature, the mixture was acidified by the addition of 6 N aqueous HCl, then saturated aqueous sodium bisulfite was added. The mixture was extracted with 2-propanol/CH2Cl2 (1:3). The organic extract was concentrated to afford the title compound.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Mn]([O-])(=O)(=O)=O.[K+].Br[C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][C:12]([C:20]([OH:22])=[O:21])([CH2:13]3)[CH2:11]1)[CH2:17]2.Cl.S(=O)(O)[O-:25].[Na+]>O>[OH:1][C:14]12[CH2:15][CH:16]3[CH2:17][C:10]([OH:25])([CH2:11][C:12]([C:20]([OH:22])=[O:21])([CH2:18]3)[CH2:13]1)[CH2:19]2 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
512 mg
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)C2)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2-propanol/CH2Cl2 (1:3)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)O)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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